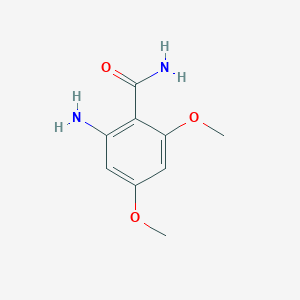

2-Amino-4,6-dimethoxybenzamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-4,6-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,10H2,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDUYZHWQMMNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605804 | |

| Record name | 2-Amino-4,6-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63920-73-0 | |

| Record name | 2-Amino-4,6-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,6-dimethoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Privileged Scaffold in Heterocyclic Chemistry

In the field of heterocyclic chemistry, 2-Amino-4,6-dimethoxybenzamide is recognized as a privileged scaffold. This term reflects its frequent and successful use as a foundational structure for synthesizing a range of heterocyclic compounds, particularly those with notable biological activities. nih.gov Heterocyclic compounds are integral to drug discovery, with a significant majority of biologically active agents containing at least one heterocyclic ring. nih.gov

The primary utility of this compound lies in its role as a precursor for quinazolinone derivatives. nih.govnih.gov Quinazolinones are a class of fused heterocyclic compounds that are of great interest in medicinal chemistry. The synthesis of these molecules often involves the condensation of 2-amino-benzamide derivatives with aldehydes or other carbonyl-containing compounds. nih.govarkat-usa.org For instance, this compound can be reacted with various substituted benzaldehydes to yield a library of quinazolinone-based structures. nih.govresearchgate.net

These synthetic pathways are employed to develop novel therapeutic agents. Research has demonstrated the use of this compound in creating dual-target inhibitors, such as those targeting Bromodomain-containing protein 4 (BRD4) and Poly(ADP-ribose) polymerase-1 (PARP1) for potential breast cancer therapy. researchgate.netnih.gov It has also been used to synthesize inhibitors of Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling. researchgate.net The compound serves as a key intermediate, for example, in the reaction with various aldehydes to produce the final target compounds. nih.govnih.gov This versatility and recurring role in the synthesis of biologically relevant heterocycles confirm its status as a privileged scaffold in modern chemical research. google.comresearchgate.net

Chemical Reactivity and Derivatization of 2 Amino 4,6 Dimethoxybenzamide

Reactions at the Amide Moiety

The amide functional group (-CONH2) and the primary amino group (-NH2) are primary sites for derivatization. The primary amine is generally more nucleophilic than the amide nitrogen, making it the preferential site for reactions like acylation and alkylation under standard conditions.

Amides are generally stable functional groups, but they can undergo hydrolysis to yield carboxylic acids under either acidic or basic conditions, typically requiring heat. nih.gov

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., aqueous HCl) and heat, the amide bond of 2-Amino-4,6-dimethoxybenzamide is expected to cleave. The reaction proceeds via protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate, which then collapses to release an ammonium (B1175870) ion and 2-amino-4,6-dimethoxybenzoic acid. waters.com

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., aqueous NaOH) and elevated temperatures, the amide can also be hydrolyzed. This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. nih.gov The resulting tetrahedral intermediate expels the amide anion, which is a poor leaving group but is immediately protonated by the solvent. This irreversible step drives the reaction towards the formation of ammonia (B1221849) and the corresponding carboxylate salt, in this case, sodium 2-amino-4,6-dimethoxybenzoate.

| Condition | Reagents | Expected Products | General Mechanism |

|---|---|---|---|

| Acidic | Aqueous HCl, Heat | 2-Amino-4,6-dimethoxybenzoic Acid, Ammonium Chloride | Protonation of carbonyl oxygen followed by nucleophilic attack of water. waters.com |

| Basic | Aqueous NaOH, Heat | Sodium 2-amino-4,6-dimethoxybenzoate, Ammonia | Nucleophilic attack of hydroxide ion on the carbonyl carbon. nih.gov |

The presence of two nitrogen nucleophiles—the primary aromatic amine and the primary amide—allows for selective substitution. The primary amino group is significantly more reactive towards electrophiles.

N-Acylation: The primary amino group can be readily acylated using standard reagents such as acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. semanticscholar.orgnih.gov For instance, reaction with acetyl chloride would selectively yield N-(2-carbamoyl-3,5-dimethoxyphenyl)acetamide. Acylation of the less nucleophilic amide nitrogen is more challenging and typically requires harsher conditions, such as deprotonation with a very strong base (e.g., sodium hydride) prior to the addition of the acylating agent. semanticscholar.orgmonash.edu

N-Alkylation: Similar to acylation, alkylation reactions with reagents like alkyl halides will occur preferentially at the primary amino group. monash.edu Direct N-alkylation can also be achieved using alcohols as alkylating agents in the presence of specific catalysts. nih.gov

| Reaction Type | Reactive Site | Typical Reagents | Expected Product Example |

|---|---|---|---|

| N-Acylation | Primary Amino Group (-NH2) | Acetyl Chloride, Pyridine | N-(2-carbamoyl-3,5-dimethoxyphenyl)acetamide |

| N-Alkylation | Primary Amino Group (-NH2) | Methyl Iodide, K2CO3 | 2-(Methylamino)-4,6-dimethoxybenzamide |

| N-Acylation | Amide Group (-CONH2) | 1. NaH; 2. Acetyl Chloride | N-Acetyl-2-amino-4,6-dimethoxybenzamide |

Transformations of Methoxy (B1213986) Substituents

The two methoxy groups are robust ether linkages but can be cleaved to form the corresponding dihydroxy derivative under specific, often harsh, conditions.

The cleavage of aryl methyl ethers is a common transformation in organic synthesis, and several reagents are effective for this purpose. commonorganicchemistry.com

Boron Tribromide (BBr3): This is one of the most effective and widely used reagents for the demethylation of aryl ethers. commonorganicchemistry.comnih.gov The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at temperatures ranging from -78 °C to room temperature. researchgate.net BBr3, a strong Lewis acid, coordinates to the ether oxygen, making the methyl carbon susceptible to nucleophilic attack by a bromide ion. researchgate.netchem-station.com Generally, at least one equivalent of BBr3 is required for each methoxy group to be cleaved. mdma.ch

Strong Protic Acids: Reagents such as hydrobromic acid (HBr), often in acetic acid or water, can cleave aryl methyl ethers at high temperatures (e.g., 130 °C). chem-station.com The mechanism involves protonation of the ether oxygen, followed by an SN2 attack of the bromide ion on the methyl group. chem-station.com These conditions are harsh and may not be compatible with other functional groups.

Other Lewis Acids: Aluminum chloride (AlCl3) can also be used to effect demethylation, although it is generally less reactive than BBr3. chem-station.com

| Reagent | Typical Conditions | Mechanism Insight | Key Characteristics |

|---|---|---|---|

| Boron Tribromide (BBr3) | DCM, -78 °C to RT | Lewis acid activation of ether oxygen. researchgate.netchem-station.com | High efficiency, mild conditions, widely used. commonorganicchemistry.comnih.gov |

| Hydrobromic Acid (HBr) | 47% aq. HBr, ~130 °C | Protonation of ether followed by SN2 attack. chem-station.com | Harsh conditions, high temperature required. commonorganicchemistry.comchem-station.com |

| Aluminum Chloride (AlCl3) | DCM or Acetonitrile, Heat | Lewis acid activation. | Less reactive than BBr3. chem-station.com |

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating resonance effects of the amino group and the two methoxy groups. libretexts.org These groups are all ortho-, para-directors. masterorganicchemistry.com The amide group is a deactivating, meta-director. libretexts.org The cumulative effect of the three strong activating groups dominates, making the ring significantly more reactive than benzene itself. libretexts.org The available positions for substitution are C3 and C5. Both positions are highly activated: the C3 position is ortho to the C2-amino and C4-methoxy groups, while the C5 position is ortho to both the C4- and C6-methoxy groups.

Given the high electron density of the aromatic ring, halogenation is expected to proceed readily.

Bromination: Electrophilic bromination can be achieved with molecular bromine (Br2). Due to the highly activated nature of the ring, a Lewis acid catalyst like FeBr3 may not be necessary, and the reaction might proceed under milder conditions. khanacademy.org The substitution will be directed to the most nucleophilic positions, C3 and/or C5. The reaction would likely yield a mixture of 3-bromo-2-amino-4,6-dimethoxybenzamide and 5-bromo-2-amino-4,6-dimethoxybenzamide. The precise ratio of these products would depend on the subtle interplay of steric and electronic factors.

Other electrophilic substitutions, such as nitration or sulfonation, which require strongly acidic conditions, could be complicated by side reactions, including oxidation of the highly reactive ring or protonation of the basic amino group, which would convert it into a deactivating -NH3+ group.

| Reaction | Reagents | Potential Products | Rationale |

|---|---|---|---|

| Bromination | Br2 (with or without Lewis acid catalyst, e.g., FeBr3) | 3-Bromo-2-amino-4,6-dimethoxybenzamide and/or 5-Bromo-2-amino-4,6-dimethoxybenzamide | The -NH2 and -OCH3 groups are strong ortho-, para-directing activators, making the C3 and C5 positions highly susceptible to electrophilic attack. masterorganicchemistry.comimperial.ac.uk |

Advanced Spectroscopic Characterization in Synthetic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-Amino-4,6-dimethoxybenzamide by mapping the chemical environments of its proton (¹H) and carbon-¹³ (¹³C) nuclei.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each type of proton in the molecule. The aromatic region would feature two signals for the two non-equivalent aromatic protons. libretexts.org Due to the strong electron-donating effects of the amino and methoxy (B1213986) groups, these protons are expected to be significantly shielded and appear upfield, likely between 6.0 and 6.5 ppm. wisc.edu The two methoxy groups (-OCH₃) at positions 4 and 6 are chemically equivalent and would produce a sharp, intense singlet, typically in the range of 3.7-3.9 ppm. chemicalbook.com The protons of the primary amine (-NH₂) and the primary amide (-CONH₂) are also expected to be visible. The amine protons typically appear as a broad signal, while the two amide protons can be non-equivalent due to restricted rotation around the C-N bond, potentially giving rise to two separate signals. nih.govresearchgate.net The chemical shifts of these N-H protons are highly dependent on solvent and concentration, but generally appear downfield. libretexts.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | ~ 6.0 - 6.5 | Doublet / Singlet | 2H |

| Methoxy (-OCH₃) | ~ 3.7 - 3.9 | Singlet | 6H |

| Amine (-NH₂) | Variable (Broad) | Singlet (broad) | 2H |

The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are anticipated. The amide carbonyl carbon (-CONH₂) is the most deshielded, expected to appear in the 165-170 ppm region. compoundchem.com The aromatic carbons attached to the oxygen atoms of the methoxy groups and the nitrogen of the amine group would be found at the downfield end of the aromatic region (approx. 150-160 ppm), while the other aromatic carbons would appear further upfield (approx. 90-115 ppm). oregonstate.edu The carbon atoms of the two equivalent methoxy groups are expected to produce a single, strong signal around 55-56 ppm. nih.gov

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl (C=O) | ~ 165 - 170 |

| Aromatic C-O / C-N | ~ 150 - 160 |

| Aromatic C-H / C-C | ~ 90 - 115 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the key functional groups within the this compound molecule by detecting their characteristic vibrational frequencies. The spectrum is expected to be dominated by absorptions from the amine, amide, and methoxy groups.

The primary aromatic amine (-NH₂) group will exhibit two distinct N-H stretching bands in the region of 3400-3500 cm⁻¹ (asymmetric stretch) and 3300-3400 cm⁻¹ (symmetric stretch). spectroscopyonline.com Similarly, the primary amide (-CONH₂) will show N-H stretching vibrations, often appearing between 3170 and 3370 cm⁻¹. spectroscopyonline.com A very strong and characteristic absorption, known as the Amide I band, is anticipated around 1650 cm⁻¹ due to the C=O stretching vibration of the amide group. spcmc.ac.in The presence of the methoxy groups will be confirmed by C-O stretching bands, typically strong and found in the 1250-1335 cm⁻¹ region for aromatic ethers. orgchemboulder.com

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Asymmetric Stretch | ~ 3400 - 3500 | Medium |

| Primary Amine | N-H Symmetric Stretch | ~ 3300 - 3400 | Medium |

| Primary Amide | N-H Stretch | ~ 3170 - 3370 | Medium |

| Primary Amide | C=O Stretch (Amide I) | ~ 1650 | Strong |

| Primary Amine | N-H Bend (Scissoring) | ~ 1580 - 1650 | Medium |

| Aromatic Ring | C=C Stretch | ~ 1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the compound. For this compound (C₉H₁₂N₂O₃), the molecular weight is 196.20 g/mol . In an electron impact (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 196.

The fragmentation of aromatic amides is often characterized by cleavage of the bond between the carbonyl group and the aromatic ring or the C-N bond. nih.gov A common fragmentation pathway for benzamides is the loss of the amino group (-NH₂) to form a stable benzoyl cation. researchgate.net Subsequent fragmentation could involve the loss of neutral molecules like carbon monoxide (CO) from the benzoyl cation or the loss of a methyl radical (•CH₃) from a methoxy group. chemguide.co.uk

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Identity | Description |

|---|---|---|

| 196 | [M]⁺ | Molecular Ion |

| 180 | [M-NH₂]⁺ | Loss of the amide NH₂ group |

| 181 | [M-CH₃]⁺ | Loss of a methyl radical from a methoxy group |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of structure by determining the precise spatial arrangement of atoms in a single crystal. This technique would allow for the exact determination of bond lengths, bond angles, and torsional angles within the this compound molecule.

Crucially, X-ray crystallography would reveal the nature of intermolecular interactions that govern the crystal packing in the solid state. uci.edu For 2-aminobenzamide (B116534) derivatives, extensive intermolecular hydrogen bonding is a key feature. nih.govresearchgate.net It is expected that the primary amine and amide groups would act as hydrogen bond donors, forming strong N-H···O=C hydrogen bonds with the carbonyl oxygen of neighboring molecules. researchgate.net The methoxy oxygen atoms and the amine nitrogen could also act as hydrogen bond acceptors. rsc.org These interactions create a stable, three-dimensional supramolecular architecture. The analysis would also confirm the planarity of the benzene (B151609) ring and the conformation of the amide and methoxy substituents relative to the ring.

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comfrontiersin.org This method is crucial in drug discovery for understanding how a ligand, such as a 2-Amino-4,6-dimethoxybenzamide derivative, might interact with a biological target, typically a protein or enzyme. nih.gov

Research on various benzamide (B126) derivatives has utilized molecular docking to explore their potential as therapeutic agents. For instance, docking studies have been performed on benzamide derivatives to identify key features for developing potent glucokinase activators for antidiabetic drugs. nih.gov Similar computational approaches have been used to design benzodioxane-benzamides as inhibitors of the FtsZ protein, a target for antibiotics, and to evaluate 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors for cancer therapy. nih.govmdpi.com The primary goal of these studies is to correlate the binding interactions of the synthesized ligands with their biological activity. researchgate.net

For this compound, docking studies could elucidate its binding mode within the active site of various kinases, a class of enzymes it is researched for inhibiting. myskinrecipes.com The simulation calculates binding affinities (often expressed as a docking score) and visualizes interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the target protein. frontiersin.org This information is vital for structure-activity relationship (SAR) studies and for optimizing the lead compound to improve its potency and selectivity. nih.gov

Table 1: Representative Data from Molecular Docking Studies of Benzamide Derivatives Against Protein Kinases This table is illustrative and provides examples of the type of data generated in molecular docking studies.

| Derivative | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| Benzamide Analog A | EGFR | -10.2 | MET793, LYS745, ASP855 | 2 |

| Benzamide Analog B | PDGFRb | -9.5 | CYS677, GLU640, HIS796 | 3 |

| Benzamide Analog C | KDR | -9.1 | CYS919, ASP1046, LEU840 | 1 |

| Benzamide Analog D | Bcr-Abl (T315I) | -8.8 | ILE313, PHE382, MET318 | 2 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of molecules, providing deep insights into their structure and chemical reactivity. nih.gov These methods, such as Time-Dependent Density Functional Theory (TD-DFT), can elucidate parameters like HOMO-LUMO energy gaps, electronegativity, and dipole moments. researchgate.net A smaller HOMO-LUMO energy gap often indicates higher chemical reactivity and electronic delocalization. nih.gov

For amino-substituted benzamide derivatives, computational analysis has been used to interpret antioxidant properties, demonstrating the positive influence of electron-donating methoxy (B1213986) groups. nih.gov Such calculations can predict how the electronic environment of this compound, with its electron-donating amino and methoxy groups, influences its reactivity in various chemical reactions.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the geometric and electronic structure of molecules. nih.gov It is particularly valuable for elucidating reaction mechanisms, studying intermediates, and calculating the energetics of transition states. rsc.orgchemrxiv.org

In the context of benzamide derivatives, DFT calculations have been used to support experimentally determined crystal geometries and to understand bond parameters, providing insights into potential bioactivity. researchgate.net For this compound, DFT could be used to model its vibrational spectra (FTIR and FT-Raman), confirming its structural properties. nih.gov Furthermore, DFT studies can predict regioselectivity in reactions like electrophilic substitution by modeling the charge distribution on the benzene (B151609) ring. The method can also be used to calculate heats of formation and thermal stability for related heterocyclic compounds derived from it. researchgate.net

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. scirp.orgnih.gov This technique is instrumental in studying how the solvent environment affects the conformational behavior, stability, and kinetics of chemical reactions. aps.orgnih.govupc.edu The solvent can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products through explicit interactions. upc.edu

For a molecule like this compound, MD simulations can model its behavior in different solvents (e.g., water, methanol (B129727), DMSO). upc.edu These simulations provide detailed information on solute-solvent interactions, such as hydrogen bonding, and can reveal how the solvent affects the conformational flexibility of the amide group. nih.govupc.edu Such insights are crucial for understanding reaction mechanisms in solution and for predicting how the molecule will behave in a biological environment, where it is surrounded by water. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Drug Discovery Implications

In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a potential drug candidate. mdpi.comnih.gov Poor ADME properties are a major reason for the failure of drug candidates in development. nih.gov Predicting these properties early in the discovery process helps to prioritize compounds with favorable profiles and guide chemical modifications to improve them. nih.gov

ADME prediction tools evaluate several key parameters. These include lipophilicity (logP), which affects solubility and permeability; aqueous solubility (logS); human intestinal absorption (HIA); Caco-2 cell permeability, an indicator of intestinal absorption; and potential for inhibiting cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com For instance, studies on other heterocyclic compounds have shown that it is possible to predict favorable absorption and distribution profiles. mdpi.comnih.gov

For this compound and its derivatives, in silico ADME profiling would be a critical step in assessing their drug-likeness. By calculating these parameters, researchers can estimate the compound's bioavailability and potential for drug-drug interactions, guiding its development as a therapeutic agent. mdpi.com

Table 2: Typical In Silico ADME Parameters for Drug Discovery Candidates This table presents common ADME descriptors and their generally accepted ranges for oral drug candidates.

| Parameter | Description | Favorable Range |

| Lipophilicity (logP) | Partition coefficient between octanol (B41247) and water; affects absorption and distribution. | < 5 |

| Aqueous Solubility (logS) | Intrinsic solubility; impacts absorption. | > -4 |

| HIA (%) | Human Intestinal Absorption; percentage of drug absorbed from the gut. | > 80% |

| Caco-2 Permeability (logPapp) | Rate of transport across Caco-2 cell monolayers; predicts intestinal absorption. | > 0.9 x 10⁻⁶ cm/s |

| P-glycoprotein (P-gp) Substrate | Determines if the compound is actively pumped out of cells, reducing absorption. | No |

| CYP Isoform Inhibition | Inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4); indicates potential for drug-drug interactions. | No |

Machine Learning Approaches in Computational Drug Discovery

Machine learning (ML) is increasingly being applied in drug discovery to build predictive models from large datasets. These models can learn complex relationships between chemical structures and their biological activities or physicochemical properties, accelerating the identification of promising new drug candidates. dntb.gov.ua

Graph Neural Networks (GNNs) are an advanced machine learning method well-suited for molecular property prediction. uu.nlarxiv.org Unlike traditional methods that rely on pre-calculated molecular descriptors, GNNs directly learn from the molecular graph, where atoms are represented as nodes and bonds as edges. dntb.gov.uauu.nl This approach allows the model to automatically capture intricate structural features and spatial relationships within the molecule. mdpi.commedium.com

Through a process called message passing, GNNs aggregate information from neighboring atoms to build a comprehensive representation of the entire molecule. mdpi.com This learned representation can then be used to predict a wide range of properties, such as solubility, toxicity, or binding affinity to a specific target. uu.nlmedium.com GNNs have achieved state-of-the-art performance on various benchmark datasets for molecular property prediction. arxiv.org For a compound like this compound, a trained GNN model could predict its biological activities or ADME properties based solely on its molecular structure, enabling rapid virtual screening of related derivatives. mdpi.com

Fully Connected Neural Networks (FNN) in Chemical Space Exploration

In the realm of computational chemistry, the exploration of vast chemical spaces to identify molecules with desired properties is a significant challenge. Fully Connected Neural Networks (FNNs), a fundamental type of artificial neural network, have emerged as a valuable tool in navigating this complexity. While specific research focusing exclusively on the application of FNNs to the chemical space exploration of this compound is not extensively documented in publicly available literature, the principles and methodologies are broadly applicable to this and other similar aromatic amide compounds.

The utility of FNNs in this context lies in their ability to learn complex, non-linear relationships between molecular structures and their corresponding properties. For a given set of molecules, an FNN can be trained on molecular descriptors—numerical representations of a molecule's structural and physicochemical characteristics—to predict various endpoints. These endpoints can range from quantum mechanical properties, such as energy levels and electronic distributions, to macroscopic properties like bioactivity and toxicity.

The general workflow for employing FNNs in the exploration of a chemical space, such as the one encompassing derivatives of this compound, typically involves several key stages. Initially, a dataset of molecules and their known properties is compiled. Molecular descriptors are then calculated for each molecule. These descriptors, which can number in the thousands, serve as the input layer for the FNN. The network itself is composed of multiple hidden layers, where each neuron is connected to every neuron in the subsequent layer. Through a process of forward propagation and backpropagation, the network "learns" to map the input descriptors to the output properties by adjusting the weights of the connections between neurons.

Once trained, the FNN can be used to predict the properties of novel, un-synthesized molecules. This predictive capability allows for the rapid in silico screening of large virtual libraries of compounds, thereby prioritizing candidates for further experimental investigation. This approach significantly accelerates the discovery process by focusing resources on molecules that are most likely to possess the desired characteristics.

The exploration of the chemical space around this compound using FNNs would involve generating a virtual library of its analogs. These analogs could be created by systematically modifying the core structure, for example, by altering the substituents on the phenyl ring or modifying the amide group. The trained FNN would then predict the properties of interest for each of these virtual compounds. The results of such a computational study could be represented in data tables, illustrating the predicted properties for a selection of hypothetical derivatives.

While a specific, published data table for this compound and FNN-based chemical space exploration is not available, the following table serves as a representative example of how such data would be presented. The values are hypothetical and for illustrative purposes only, demonstrating the type of output an FNN model could generate.

| Compound ID | Modification from this compound | Predicted Binding Affinity (LogKi) | Predicted Solubility (LogS) |

| ADMB-001 | No Modification (Parent Compound) | -6.5 | -3.2 |

| ADMB-002 | 5-Fluoro substitution | -6.8 | -3.4 |

| ADMB-003 | N-Methyl on amide | -6.3 | -3.1 |

| ADMB-004 | 4-Methoxy to 4-Hydroxy | -6.6 | -2.9 |

| ADMB-005 | 2-Amino to 2-Nitro | -5.9 | -4.0 |

This hypothetical data illustrates how an FNN model could predict key properties for a series of analogs, guiding further research and synthesis efforts. The power of FNNs lies in their ability to perform these predictions rapidly and on a large scale, making them an indispensable tool in modern computational drug discovery and materials science.

Medicinal Chemistry and Biological Activity Research

Role as an Intermediate in Pharmaceutical Drug Synthesis

2-Amino-4,6-dimethoxybenzamide is a highly valued intermediate in the synthesis of pharmaceuticals. Its bifunctional nature, containing both a nucleophilic amino group and an amide moiety on a dimethoxy-substituted benzene (B151609) ring, allows for its participation in various cyclization reactions to form robust heterocyclic structures.

The primary utility of this compound in medicinal chemistry is as a precursor for quinazolinone derivatives. Quinazolinones are a major class of heterocyclic compounds known to possess a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

The synthesis of the quinazolinone core typically involves the annulation (ring-forming reaction) of a 2-aminobenzamide (B116534) derivative with a suitable one-carbon synthon, such as an aldehyde or dimethyl sulfoxide (B87167) (DMSO). researchgate.netnih.gov The amino group of this compound acts as a nucleophile, reacting with the synthon, followed by an intramolecular cyclization and dehydration to form the fused pyrimidinone ring characteristic of quinazolinones. rsc.orgmdpi.com The presence of the 4,6-dimethoxy groups on the benzamide (B126) starting material directly translates to a 5,7-dimethoxy substitution pattern on the final quinazolinone product, which is crucial for the biological activity of certain therapeutic agents.

A prominent example of the application of this compound is in the synthesis of the cardiovascular agent Apabetalone (also known as RVX-208). Apabetalone is a first-in-class, orally active small molecule designed to treat atherosclerosis and associated cardiovascular diseases.

Structurally, Apabetalone is 2-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4(3H)-quinazolinone. The 5,7-dimethoxy-4(3H)-quinazolinone core of the molecule is derived directly from this compound. The synthesis involves the cyclization of this intermediate with a substituted benzaldehyde (B42025) to construct the final complex structure. Apabetalone functions as an inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a notable selectivity for the second bromodomain (BD2) of the BRD4 protein. By binding to BRD4, Apabetalone modulates gene expression, leading to an increase in Apolipoprotein A-I (ApoA-I) production, the primary protein component of high-density lipoprotein (HDL), and exerting anti-inflammatory effects.

Exploration of Bioactive Properties

The value of this compound extends beyond its role as a simple building block. The chemical scaffold it provides is integral to the biological function of the final drug products. Research into the derivatives of this compound has unveiled potential applications in oncology and other therapeutic areas through various mechanisms of action.

A key strategy in modern oncology is the development of dual-target inhibitors that can simultaneously modulate two distinct cancer-related pathways, potentially leading to synergistic antitumor effects and overcoming drug resistance. acs.orgacs.org One such promising combination is the co-inhibition of Poly(ADP-ribose) Polymerase-1 (PARP1) and Bromodomain Containing Protein 4 (BRD4). nih.govnih.gov

PARP1 is a crucial enzyme in DNA damage repair, and its inhibition is a validated strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA mutations. BRD4, as an epigenetic reader, regulates the transcription of key oncogenes. Research has shown that inhibiting BRD4 can induce a state of homologous recombination deficiency (HRD), thereby sensitizing cancer cells to PARP inhibitors. researchgate.net Given that Apabetalone, synthesized from this compound, is a BRD4 inhibitor, its core structure is being explored in the rational design of novel dual-target molecules that incorporate pharmacophores for both BRD4 and PARP1 inhibition. acs.orgresearchgate.net

Table 1: Research Findings on Dual PARP1/BRD4 Inhibition

| Finding | Therapeutic Implication | Relevant Cancers |

|---|---|---|

| BRD4 inhibition can induce homologous recombination deficiency (HRD). | Sensitizes cancer cells, including those without BRCA mutations, to PARP inhibitors. | Pancreatic Cancer, Breast Cancer, Ovarian Cancer acs.orgnih.gov |

| Dual PARP1/BRD4 inhibitors show synergistic antitumor efficacy. | Overcomes resistance to PARP inhibitors and offers enhanced therapeutic effect compared to single agents. | Pancreatic Cancer nih.gov |

The molecular scaffolds derived from this compound are also relevant in the study of other enzyme inhibition mechanisms.

PBRM1: Polybromo-1 (PBRM1) is a subunit of the PBAF chromatin remodeling complex and a frequently mutated tumor suppressor in cancers like clear cell renal cell carcinoma. nih.gov Like BRD4, PBRM1 contains bromodomains that read epigenetic marks. Recent research has uncovered a synthetic lethal relationship between PBRM1 deficiency and the inhibition of DNA repair enzymes like PARP and ATR. nih.govaacrjournals.orgurotoday.comconsensus.app This means that cancer cells lacking functional PBRM1 are uniquely vulnerable to PARP inhibitors. aacrjournals.orgurotoday.com As the this compound scaffold is used to create bromodomain inhibitors, it is part of a broader chemical space being investigated to understand and exploit the vulnerabilities of cancers with epigenetic machinery dysregulation.

Cysteine Protease: Cysteine proteases are a class of enzymes involved in various pathological processes, including cancer progression and viral replication, making them attractive therapeutic targets. pnas.org Inhibitors of these enzymes often work by forming a covalent bond with the active site cysteine residue. nih.gov The benzamide moiety is a known scaffold used in the design of non-peptidic cysteine protease inhibitors. nih.gov For example, substituted benzamide derivatives have been designed as inhibitors of the human rhinovirus 3C protease. nih.gov While specific studies focusing on this compound itself as a cysteine protease inhibitor are not prominent, the inherent reactivity and structural features of its derivatives make this an area of potential investigation.

The benzamide chemical structure is a well-established pharmacophore in the design of receptor modulators, which can act as agonists (activators) or antagonists (blockers) of receptor function. Benzamide derivatives have been successfully developed as modulators for a variety of receptors, including:

Sigma-1 Receptors: Novel benzamide derivatives have been synthesized as agonists for the Sigma-1 receptor, a promising target for neuroprotection in central nervous system disorders. mdpi.com

Metabotropic Glutamate Receptors (mGluRs): Aryl benzamide derivatives have been studied as negative allosteric modulators of mGluR5, which are being investigated as potential antidepressants. mdpi.comacs.org

Serotonin Receptors: Certain substituted benzamides are known to act as selective 5-HT4 receptor agonists, with applications in enhancing gastrointestinal motility. nih.gov

AMPA Receptors: Benzamide-type modulators have been shown to influence the kinetics of AMPA receptors, which are critical for synaptic transmission in the brain. nih.gov

This extensive body of research demonstrates the versatility of the benzamide scaffold in interacting with diverse biological receptors. Although direct studies of this compound as a receptor modulator are limited, its core structure represents a valid starting point for the design and synthesis of new receptor-targeted therapeutic agents.

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| Quinazolinone | - |

| Apabetalone | RVX-208 |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The structure-activity relationship (SAR) of benzamide derivatives is a critical area of research in medicinal chemistry, aimed at elucidating how the chemical structure of these compounds influences their biological activity. While specific SAR studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles can be inferred from studies on analogous substituted benzamide and aminobenzamide compounds. These studies provide a framework for understanding the potential biological activities and optimization of derivatives based on the this compound scaffold.

Correlation of Substituent Effects with Biological Efficacy

The biological efficacy of benzamide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the amino and methoxy (B1213986) groups are key determinants of its chemical properties and potential biological interactions.

The electron-donating nature of the methoxy groups at positions 4 and 6, and the amino group at position 2, increases the electron density of the benzene ring. This electronic effect can influence the binding of the molecule to biological targets. For instance, in studies of related benzamide compounds, the presence of electron-donating groups has been shown to enhance certain biological activities.

Research on a series of N-arylbenzamides has highlighted the positive influence of electron-donating methoxy groups on their antioxidant properties. nih.gov This suggests that the 4,6-dimethoxy substitution pattern in this compound could be favorable for activities where electron donation is a key mechanistic step.

Furthermore, the amino group at the ortho position to the benzamide's primary amide can form intramolecular hydrogen bonds, which can influence the molecule's conformation and its interaction with biological receptors. The position and nature of substituents on the benzamide scaffold are crucial for determining the selectivity and potency of its biological activity.

Design of Analogs for Optimized Bioactivity

This compound serves as a versatile scaffold for the design and synthesis of novel bioactive molecules. myskinrecipes.com Its reactive amino and amide functional groups allow for a variety of chemical modifications to explore and optimize biological activities, such as kinase inhibition. myskinrecipes.com

One approach to analog design involves the modification of the amino group. For example, the synthesis of 2'-amino-4',6'-dimethoxy-α-chloroacetophenone, a closely related compound, has been used as a building block for the creation of epoxychalcones, which are analogs of naturally occurring bioactive compounds. mdpi.com This highlights how the aminodimethoxyacetophenone core can be a starting point for generating a diverse library of molecules with potential therapeutic applications. mdpi.com

Another strategy is the modification of the benzamide moiety itself. The synthesis of a variety of substituted benzamides has been a common strategy in the development of new therapeutic agents. By introducing different substituents at various positions of the benzamide ring, researchers can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.

The following table illustrates potential modification sites on the this compound scaffold for the design of new analogs:

| Modification Site | Potential Modifications | Potential Impact on Bioactivity |

| Amino Group (Position 2) | Acylation, Alkylation, Formation of heterocyclic rings | Alteration of hydrogen bonding capacity, steric hindrance, and overall polarity, potentially leading to changes in receptor binding and selectivity. |

| Benzene Ring | Introduction of halogens, alkyl groups, or other functional groups at available positions | Modification of electronic properties, lipophilicity, and metabolic stability, which can affect potency and pharmacokinetic profile. |

| Amide Group | N-substitution with various alkyl or aryl groups | Changes in solubility, membrane permeability, and interaction with target proteins. |

| Methoxy Groups (Positions 4 and 6) | Demethylation to hydroxyl groups, replacement with other alkoxy groups | Alteration of antioxidant potential, hydrogen bonding capability, and metabolic pathways. |

These targeted modifications can lead to the development of analogs with optimized bioactivity for a range of therapeutic targets.

Comparative Molecular Field Analysis (CoMFA) in SAR Elucidation

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique used to correlate the 3D properties of a set of molecules with their biological activities. While specific CoMFA studies on this compound were not found in the reviewed literature, CoMFA has been successfully applied to other series of benzamide and aminobenzamide derivatives to understand their SAR.

For instance, 3D-QSAR studies on biaryl 2-aminobenzamides as HDAC1 inhibitors have been conducted to build CoMFA and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. researchgate.net These models help in visualizing the regions around the molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are crucial for activity. The insights gained from such models can guide the design of new, more potent inhibitors. researchgate.net

In a typical CoMFA study, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic fields are calculated at each grid point. These field values are then used as independent variables in a partial least squares (PLS) analysis to derive a correlation with the biological activity of the compounds. The results are often presented as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity.

The application of CoMFA to a series of analogs derived from the this compound scaffold could provide valuable insights into the structural requirements for their biological activity.

Antioxidant Properties of Amino-Substituted Benzamide Derivatives

Research has shown that amino-substituted benzamide derivatives can possess significant antioxidant properties. A study on a range of N-arylbenzamides with varying numbers of methoxy and hydroxy groups, and bearing either amino or amino-protonated moieties, demonstrated their capacity as antioxidant agents. nih.gov

The antioxidant potential of these compounds was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. Most of the tested systems showed improved antioxidative properties compared to the reference molecule, butylated hydroxytoluene (BHT). nih.gov

Computational analysis supported the experimental findings, indicating that the electron-donating methoxy groups have a positive influence on the antioxidant properties. nih.gov This is particularly relevant for this compound, which contains two such groups. The study also revealed that the introduction of hydroxyl groups can further enhance antioxidative features. nih.gov

The following table summarizes the key findings regarding the antioxidant properties of amino-substituted benzamide derivatives from the aforementioned study:

| Structural Feature | Effect on Antioxidant Activity | Supporting Evidence |

| Amino/Amino-Protonated Moieties | Contribute to antioxidant capacity. Protonated systems are often better antioxidants. | Experimental and computational analysis. nih.gov |

| Methoxy Groups | Positive influence due to their electron-donating nature. | Computational analysis confirming experimental trends. nih.gov |

| Hydroxy Groups | Enhance antioxidative features, with reactivity shifting towards this moiety. | Experimental and computational analysis. nih.gov |

These findings suggest that this compound and its derivatives, particularly those incorporating hydroxyl groups, are promising candidates for further investigation as antioxidant agents.

Applications in Organic Synthesis Beyond Pharmaceutical Intermediates

Building Block for Complex Organic Molecules

2-Amino-4,6-dimethoxybenzamide serves as a valuable scaffold or building block, providing a pre-functionalized aromatic core for the synthesis of more elaborate molecules. Its structure is particularly conducive to forming fused heterocyclic systems, which are significant in various fields of chemical science.

A prime example of its application is in the synthesis of substituted quinazolinones. Research has detailed a specific procedure where this compound is reacted with an aldehyde, such as 3,5-dimethyl-4-hydroxybenzaldehyde, in the presence of potassium carbonate (K₂CO₃) and iodine (I₂) in a dimethylformamide (DMF) solvent. This reaction, conducted at 80°C, yields a complex multi-ring structure, specifically 2-(4-hydroxy-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one chemicalbook.com. In this synthesis, the benzamide (B126) provides the foundational benzene (B151609) ring and the two nitrogen atoms required to form the quinazolinone core, demonstrating its utility in constructing complex, polycyclic molecules.

Furthermore, this compound is a key intermediate in the agrochemical industry, notably for producing sulfonylurea herbicides myskinrecipes.com. These herbicides are complex molecules that require the specific arrangement of an aromatic or heterocyclic group linked to a sulfonylurea bridge. This compound acts as the precursor to the heterocyclic portion of these herbicides, establishing the structural foundation upon which the rest of the molecule is built.

Reagent in Diverse Synthetic Pathways

The reactivity of this compound allows it to function as a key reagent in various synthetic transformations, primarily driven by its amino and amide functional groups myskinrecipes.com. These groups can participate in cyclization and condensation reactions to form new heterocyclic rings.

The synthesis of sulfonylurea herbicides is a significant pathway where this compound is employed as a crucial reagent myskinrecipes.com. The general synthesis of sulfonylureas involves the reaction of a sulfonamide with a carbamate (B1207046) or isocyanate derivative researchgate.net. In the context of herbicides, this compound is used to construct the required aminopyrimidine heterocycle. The amino and amide groups of the benzamide can undergo an intramolecular or intermolecular cyclization reaction with a suitable reagent to form the 2-amino-4,6-dimethoxypyrimidine (B117758) ring, which is a common component of these herbicides. This transformation highlights its role as a reagent that actively participates in ring-forming reactions to create entirely new molecular systems.

The previously mentioned synthesis of quinazolin-4(3H)-one also illustrates its function as a reagent chemicalbook.com. In this pathway, the amino group acts as a nucleophile, attacking the aldehyde, while the amide nitrogen participates in the subsequent cyclization and aromatization sequence to yield the final heterocyclic product. The compound is not merely a passive scaffold but an active participant whose functional groups are essential for the key bond-forming steps of the reaction.

Interactive Data Table: Expected Spectroscopic Data Interpretation for this compound

| Spectroscopy Type | Expected Peak / Signal Region | Interpretation |

|---|---|---|

| ¹H NMR | δ 6.0 - 7.5 ppm | Aromatic protons (H) on the benzene ring. |

| ¹H NMR | δ 3.5 - 4.0 ppm | Protons of the two methoxy (B1213986) (-OCH₃) groups. |

| ¹H NMR | δ 5.0 - 8.0 ppm (broad) | Protons of the primary amine (-NH₂) and amide (-CONH₂) groups. |

| ¹³C NMR | δ 165 - 170 ppm | Carbonyl carbon (C=O) of the amide group. |

| ¹³C NMR | δ 150 - 160 ppm | Aromatic carbons attached to oxygen (C-O). |

| ¹³C NMR | δ 90 - 120 ppm | Aromatic carbons attached to hydrogen or other carbons. |

| ¹³C NMR | δ 55 - 60 ppm | Carbons of the methoxy (-OCH₃) groups. |

| FT-IR | 3200 - 3500 cm⁻¹ | N-H stretching vibrations from the amine and amide groups. |

| FT-IR | 1650 - 1690 cm⁻¹ | C=O stretching vibration (Amide I band) from the carbonyl group. |

| FT-IR | 1000 - 1300 cm⁻¹ | C-O stretching vibrations from the methoxy ether groups. |

Emerging Research Areas and Future Directions

Integration in Material Science Research (e.g., Polymers, Resins)

The application of 2-amino-4,6-dimethoxybenzamide in material science, particularly in the development of novel polymers and resins, represents a nascent yet promising field of exploration. While the compound is primarily recognized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its inherent chemical functionalities suggest its potential as a valuable monomer or building block in polymer chemistry. myskinrecipes.com The presence of a primary amino group and an amide group provides reactive sites for polymerization reactions.

Future research may focus on leveraging these reactive groups to incorporate this compound into various polymer backbones. For instance, the amino group can react with acyl chlorides, epoxides, or isocyanates to form polyamides, polyamines, and polyureas, respectively. The amide group, although less reactive, could participate in hydrogen bonding, influencing the macroscopic properties of the resulting polymer, such as thermal stability and mechanical strength.

The dimethoxy substituents on the benzene (B151609) ring are also significant. These groups can enhance the solubility of the monomer and the resulting polymer in organic solvents, facilitating processing. Furthermore, the electron-donating nature of the methoxy (B1213986) groups can influence the electronic properties of the polymer, which could be exploited in the design of materials for electronic or optical applications. A potential research direction is the synthesis of functional copolymers, where this compound is polymerized with other monomers to create materials with tailored properties. nih.gov

Advanced Methodologies for Process Intensification and Scale-Up

The industrial production of this compound can benefit significantly from the implementation of process intensification strategies, which aim to create more efficient, safer, and environmentally friendly chemical processes. mdpi.com Traditional batch synthesis methods can be transformed into continuous flow processes, offering numerous advantages. cetjournal.it

Flow chemistry, for example, allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield and purity of this compound. mdpi.com The small reaction volumes in continuous reactors also enhance safety, particularly when dealing with exothermic reactions. cetjournal.it Methodologies for optimizing the synthesis of this compound have been explored, including the careful control of reaction time and temperature to improve the purity profile. google.com

The table below outlines key aspects of process intensification applicable to the synthesis of this compound.

| Process Parameter | Conventional Batch Method | Intensified Continuous Flow Method | Potential Benefits |

| Reaction Vessel | Large stirred-tank reactor | Microreactor or tubular reactor | Improved heat and mass transfer, smaller footprint. mdpi.comaiche.org |

| Temperature Control | Bulk heating/cooling, potential for hotspots | Precise, rapid temperature adjustments | Enhanced reaction selectivity and safety. mdpi.com |

| Reagent Addition | Bulk addition or slow feeding | Continuous mixing of reactant streams | Better control of stoichiometry, reduced side reactions. |

| Work-up & Purification | Batch extraction and crystallization | In-line extraction and purification modules | Reduced processing time and solvent consumption. |

| Scale-Up | Building larger reactors | Numbering-up of parallel reactor units | More predictable and scalable production. |

Future research in this area could involve the development of integrated continuous processes that combine synthesis, purification, and crystallization of this compound in a single, automated platform.

Computational Design and Discovery of Novel Derivatives

Computational chemistry offers powerful tools for the rational design and discovery of novel derivatives of this compound with enhanced properties. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict the physicochemical properties of hypothetical derivatives before their synthesis. mdpi.com This in-silico approach can significantly accelerate the discovery of new molecules with desired biological activities or material properties.

For instance, computational models can be used to predict how modifications to the this compound scaffold would affect its electronic structure, solubility, and reactivity. By systematically altering the substituents on the aromatic ring or the amide group, researchers can screen a large virtual library of compounds to identify promising candidates for synthesis.

The following table summarizes the potential applications of computational methods in the design of novel this compound derivatives.

| Computational Method | Application | Predicted Properties | Potential Outcome |

| Density Functional Theory (DFT) | Electronic structure calculations | HOMO-LUMO energy gaps, dipole moments, electrostatic potential. researchgate.netnih.gov | Prediction of reactivity, stability, and intermolecular interactions. |

| Molecular Docking | Virtual screening against biological targets | Binding affinity and mode of interaction. | Identification of potential drug candidates with improved efficacy. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Predictive models for bioactivity. | Design of derivatives with enhanced therapeutic effects. |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and interactions | Conformational changes, binding free energies. | Understanding the dynamic behavior of derivatives in biological systems. |

Future research will likely involve the integration of these computational methods with automated synthesis and high-throughput screening to create a closed-loop discovery platform for novel this compound derivatives.

Biological Action Mechanism Elucidation in Underexplored Systems

While this compound is a known intermediate in the synthesis of bioactive molecules, its own biological activities and mechanisms of action remain largely underexplored. myskinrecipes.com Preliminary research suggests its potential in the design of new kinase inhibitors and antimicrobial agents. myskinrecipes.com Future studies could focus on elucidating the specific molecular targets and signaling pathways through which this compound and its derivatives exert their biological effects.

One area of interest is its potential as a scaffold for the development of kinase inhibitors. Many kinase inhibitors feature a substituted aromatic ring that can interact with the ATP-binding site of the enzyme. The this compound structure could serve as a starting point for the design of compounds that selectively target specific kinases involved in diseases such as cancer. For example, derivatives of benzochromenes have shown promise as inhibitors of EGFR and VEGFR-2 kinases. mdpi.com

Furthermore, the antimicrobial potential of this compound warrants further investigation. Studies could be conducted to screen the compound and its derivatives against a broad panel of pathogenic bacteria and fungi. Elucidating the mechanism of antimicrobial action, whether it involves inhibition of cell wall synthesis, protein synthesis, or other essential cellular processes, would be a crucial step in developing new therapeutic agents.

The central nervous system (CNS) is another underexplored area for the biological activity of compounds related to this compound. Studies on structurally similar pyrimidinedione derivatives have indicated effects on the CNS. nih.gov This suggests that derivatives of this compound could be investigated for their potential to modulate neuronal activity and for applications in neurological disorders.

常见问题

Q. What are the common synthetic routes for preparing 2-amino-4,6-dimethoxybenzamide, and what analytical methods are used to confirm its structure?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted benzaldehyde precursors and amines. For example, this compound is synthesized by reacting intermediates (e.g., 18a–u) with sodium hydrogen in dimethylacetamide (DMAc) under controlled conditions . Structural confirmation employs NMR spectroscopy (¹H and ¹³C), IR spectroscopy (to identify amide and methoxy groups), and mass spectrometry (for molecular weight validation). Crystallographic studies, such as X-ray diffraction, may also resolve hydrogen-bonding interactions in cocrystals .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The methoxy groups at positions 4 and 6 are electron-donating, activating the benzene ring toward electrophilic substitution. However, steric hindrance from the methoxy groups and the amide moiety directs reactivity to specific positions. For example, iodination occurs preferentially at position 3 under mild conditions, as demonstrated by NMR tracking of iodinated derivatives . Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in large-scale syntheses, and how do reaction conditions affect byproduct formation?

- Methodological Answer : Yield optimization involves solvent selection (e.g., DMAc for solubility), temperature control (60–80°C to prevent decomposition), and stoichiometric ratios (1:1 equivalents of amine and aldehyde intermediates) . Byproducts like unreacted aldehydes or over-iodinated derivatives arise from incomplete reactions or excessive reagent use. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization minimizes impurities. Patent data highlights catalytic approaches using Vilsmeier-Haack-Arnold reagents to enhance efficiency .

Q. How does this compound serve as a precursor in medicinal chemistry, particularly for antitumor agents?

- Methodological Answer : The compound is a key intermediate in synthesizing quinazolin-4(3H)-one derivatives , which co-target PARP-1 and BRD4 in breast cancer therapy. Its amide group facilitates hydrogen bonding with enzyme active sites, while methoxy substituents enhance metabolic stability. Biological evaluation involves in vitro cytotoxicity assays (e.g., IC₅₀ measurements in MCF-7 cells) and molecular docking to validate binding affinity .

Q. What contradictions exist in reported synthetic protocols for this compound, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in reaction times (e.g., 1–24 hours) and catalyst systems (e.g., Na₂SO₄ vs. molecular sieves) suggest sensitivity to moisture and temperature. Systematic single-factor experiments can isolate critical variables:

- Reaction time : Monitor progress via TLC at 30-minute intervals.

- Catalyst : Compare yields using anhydrous Na₂SO₄ (76–87%) versus alternative desiccants .

Contradictions in regioselectivity (e.g., iodination vs. nitration) are addressed by Hammett parameter analysis to quantify substituent effects .

Data-Driven Research Questions

Q. What spectroscopic benchmarks (e.g., chemical shifts, coupling constants) distinguish this compound from its analogs?

- Methodological Answer : Key ¹H NMR signals include:

- Amide NH₂ : δ 6.8–7.2 ppm (broad singlet, exchangeable with D₂O).

- Methoxy groups : δ 3.8–3.9 ppm (singlets, integrating to 6H).

- Aromatic protons : δ 6.5–7.0 ppm (doublets or singlets depending on substitution) .

¹³C NMR identifies carbonyl (δ 165–170 ppm) and methoxy carbons (δ 55–60 ppm). Deviations from these ranges suggest impurities or structural isomerism .

Q. How do steric and electronic properties of this compound influence its crystallographic packing patterns?

- Methodological Answer : X-ray studies reveal hydrogen-bonded dimers via N–H⋯O interactions between the amide and methoxy groups. These dimers stack into planar layers, stabilized by π-π interactions between aromatic rings. Computational modeling (e.g., Mercury software) quantifies intermolecular distances (3.4–3.6 Å) and torsion angles to predict crystal morphology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。